
Einecs 223-323-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 223-323-0, also known as triphenylphosphine sulfide, is a chemical compound with the molecular formula C18H15PS and a molecular weight of 294.357 g/mol . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylphosphine sulfide can be synthesized through the reaction of triphenylphosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
P(C6H5)3+S→P(C6H5)3S
This reaction is usually carried out in a solvent such as benzene or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of triphenylphosphine sulfide involves large-scale reactors where triphenylphosphine and sulfur are combined under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylphosphine sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced back to triphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom under appropriate conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Applications De Recherche Scientifique
Triphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which triphenylphosphine sulfide exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with transition metals and activation of substrates for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with an oxygen atom instead of sulfur.
Triphenylphosphine: The parent compound without the sulfur atom.
Triphenylarsine: Similar structure with arsenic instead of phosphorus.
Uniqueness
Triphenylphosphine sulfide is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific catalytic and synthetic applications where sulfur’s presence is advantageous .
Propriétés
Numéro CAS |
3826-86-6 |
|---|---|
Formule moléculaire |
C28H34FNaO9 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
sodium;4-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21+,25-,26-,27-,28+;/m0./s1 |
Clé InChI |
IRDIRROACGRIPU-ZXCVRMADSA-M |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+] |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


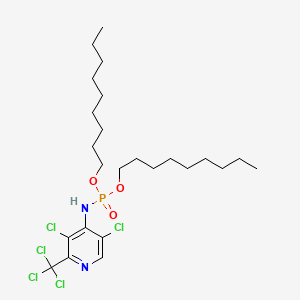
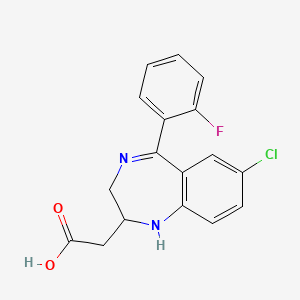
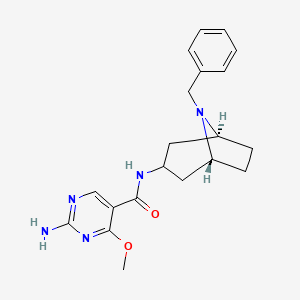
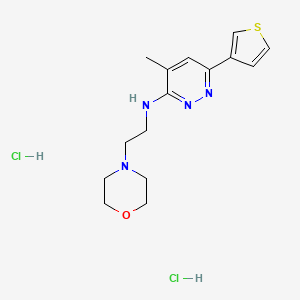
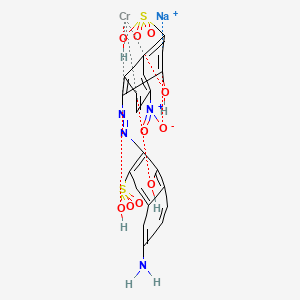

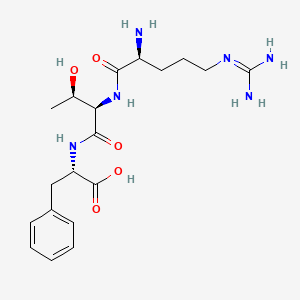
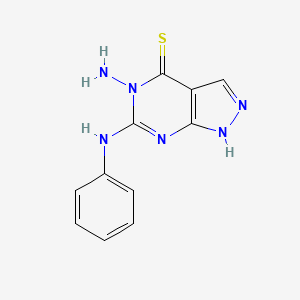
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
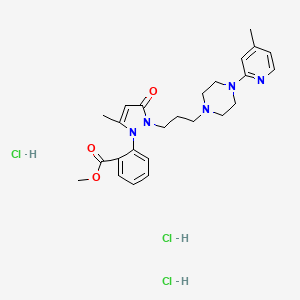
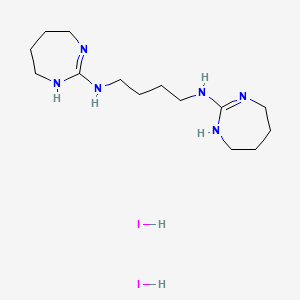


![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
